

A Technical Guide to 9(R)-PAHSA: An Endogenous Anti-Inflammatory Lipid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9(R)-Pahsa

Cat. No.: B10775860

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with significant therapeutic potential. Among them, 9(R)-palmitic acid hydroxy stearic acid (**9(R)-PAHSA**) has emerged as a potent anti-inflammatory mediator. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols related to the anti-inflammatory functions of **9(R)-PAHSA**. It details the signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the methodologies used to elucidate its biological activity, serving as a comprehensive resource for researchers in lipid biology and drug development.

Introduction to FAHFAs and 9-PAHSA

Discovered in 2014, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with pronounced anti-diabetic and anti-inflammatory properties.^{[1][2][3]} These lipids are composed of a fatty acid esterified to a hydroxy fatty acid.^[1] The specific regioisomer is defined by the position of the ester branch on the hydroxy fatty acid backbone; for instance, 9-PAHSA refers to palmitic acid esterified to the 9-hydroxyl group of stearic acid.^{[2][3]}

Levels of PAHSAs are found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.^{[2][3]} 9-PAHSA is the most predominant PAHSA isomer found in the white and brown adipose tissue of wild-type mice.^[4] Administration of 9-PAHSA has been shown to reduce adipose tissue inflammation and

improve glucose tolerance in murine models.[2][5] While both S- and R-stereoisomers of 9-PAHSA exhibit anti-inflammatory effects, the S-enantiomer appears more potent in mediating metabolic benefits like glucose uptake.[5] This guide focuses specifically on the anti-inflammatory functions of the 9-PAHSA family.

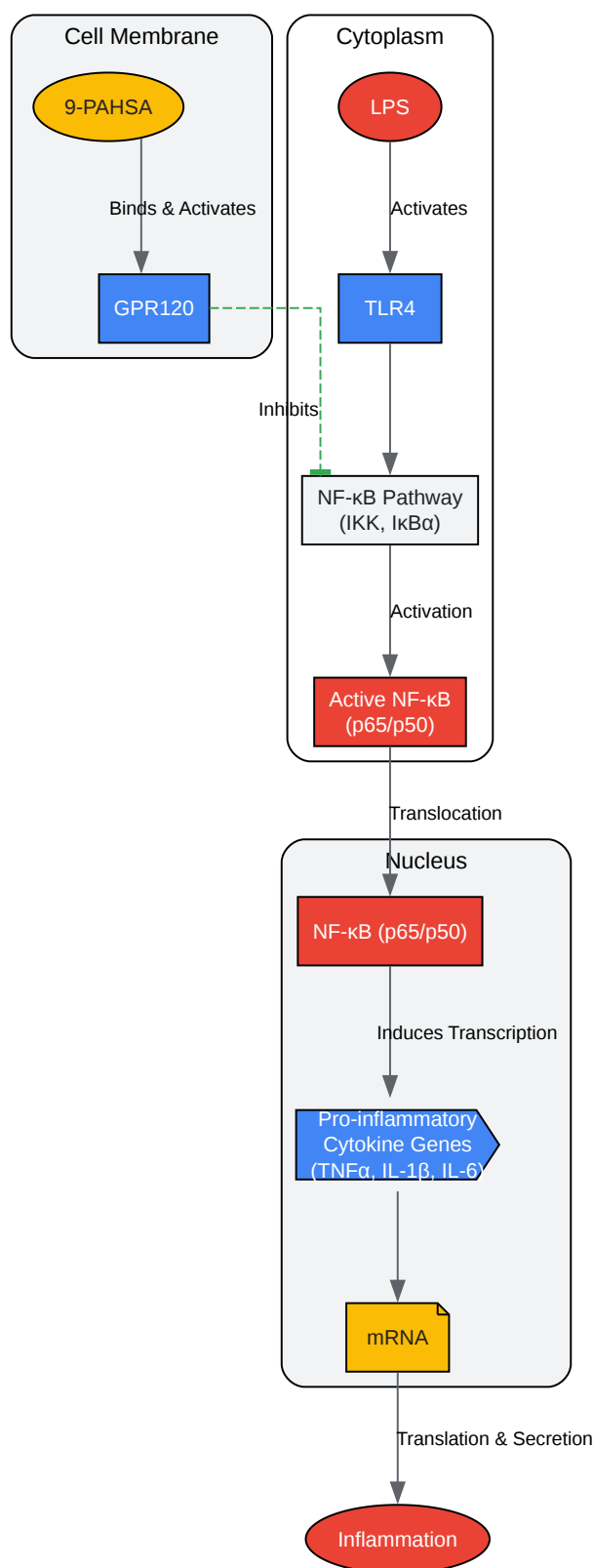
Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of 9-PAHSA are primarily mediated through its interaction with G protein-coupled receptors (GPCRs) and subsequent modulation of intracellular inflammatory signaling cascades.

2.1 GPR120-Mediated Signaling

A key mechanism for 9-PAHSA's anti-inflammatory activity is its function as a ligand for G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[6][7][8] GPR120 is recognized as an endogenous receptor for omega-3 fatty acids and mediates their anti-inflammatory effects.[9] In adipocytes, 9-PAHSA signals through GPR120 to enhance insulin-stimulated glucose uptake.[2][3]

Upon activation by 9-PAHSA, GPR120 initiates a signaling cascade that inhibits the lipopolysaccharide (LPS)-induced NF- κ B pathway.[7][8] This inhibitory action prevents the translocation of the NF- κ B transcription factor into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF α , IL-1 β , and IL-12.[2][7][10] Studies using GPR120 knockdown in 3T3-L1 cells have confirmed that the anti-inflammatory effects of 9-PAHSA are significantly attenuated in the absence of the receptor.[7][8]



[Click to download full resolution via product page](#)

Caption: 9-PAHSA signaling via GPR120 to inhibit NF-κB activation.

2.2 Other Potential Mechanisms

While GPR120 is a primary mediator, PAHSAs have also been identified as selective agonists for GPR40, another fatty acid receptor involved in glucose homeostasis.[\[11\]](#) Blocking GPR40 can reverse the metabolic benefits of PAHSA treatment.[\[11\]](#) Although its direct role in 9-PAHSA's anti-inflammatory action is less defined than GPR120, the interplay between these receptors in metabolic and inflammatory signaling is an area of active investigation.[\[12\]](#)[\[13\]](#)[\[14\]](#) Some studies also suggest 9-PAHSA may antagonize certain chemokine receptors, such as CCR7 and CXCR4, which could contribute to its immunomodulatory properties, though these effects were observed at higher concentrations.[\[10\]](#)

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of 9-PAHSA have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Effects of 9-PAHSA

Cell Type	Stimulus	9-PAHSA Conc.	Effect	Cytokine/Marker Reduction	Reference
Bone Marrow-Derived Dendritic Cells (BMDCs)	LPS	8-20 μ M	Inhibition of cell activation	Dose-dependent reduction of CD80, CD86, CD40, MHC II	[2][15]
Bone Marrow-Derived Dendritic Cells (BMDCs)	LPS	8-20 μ M	Inhibition of cytokine secretion	IL-12 (complete block), substantial reduction of IL-1 β and TNF α	[2]
RAW 264.7 Macrophages	LPS	10 μ M	Suppression of cytokine mRNA	Significant suppression of IL-6 and IL-1 β mRNA	[9]
3T3-L1 Adipocytes	LPS	Not specified	Inhibition of NF- κ B activation	Abolished LPS-induced NF- κ B activation and cytokine secretion	[7][8]

| Human Cellular Model (MIMIC® PTE) | LPS (10 ng/mL) | 10-100 μ M | Inhibition of chemokine secretion | 2- to 3.7-fold reduction in CXCL10 secretion [[10] |

Table 2: In Vivo Anti-Inflammatory Effects of 9-PAHSA

Animal Model	Treatment	Duration	Key Findings	Reference
High-Fat Diet (HFD)-fed mice	9-PAHSA (oral gavage)	3 days	Reduced percentage of adipose tissue macrophages expressing TNF α and IL-1 β	[10]
Dextran Sulfate Sodium (DSS) Colitis mice	5-PAHSA (10 mg/kg) & 9-PAHSA (5 mg/kg), oral	10 days	Prevented weight loss, improved colitis scores, reduced pro-inflammatory cytokine/chemokine expression	[10][16]
db/db mice	9-PAHSA (50 mg/kg, gavage)	4 weeks	Ameliorated carotid vascular calcification and myocardial hypertrophy	[17]

| LPS-challenged mice | 9-PAHSA (10 mg/kg, i.p.) | Single dose | Assessed for anti-inflammatory response [[18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on 9-PAHSA's function. Below are protocols for key experiments cited in the literature.

4.1 In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a typical experiment to assess the ability of 9-PAHSA to suppress LPS-induced cytokine production in a macrophage cell line.



[Click to download full resolution via product page](#)

Caption: Workflow for in vitro testing of 9-PAHSA's anti-inflammatory effect.

- Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 24-well plates at a density of $\sim 2.5 \times 10^5$ cells/well and allowed to adhere overnight.[9]
- Treatment: Cells are pre-treated for 1-2 hours with 9-PAHSA (e.g., at a final concentration of 10 μ M) or a vehicle control (such as DMSO or ethanol).[9]
- Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. A negative control group (no LPS) is included.
- Incubation: Cells are incubated for a specified time. For gene expression analysis (qRT-PCR), a shorter incubation of 4-6 hours is typical. For protein secretion analysis (ELISA), a longer incubation of 18-24 hours is used.[9][15]
- Quantification:
 - ELISA: Cell culture supernatants are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-1 β , TNF α) are measured using commercially available ELISA kits according to the manufacturer's instructions.[15]
 - qRT-PCR: Cells are lysed, and total RNA is extracted. cDNA is synthesized, and quantitative real-time PCR is performed to measure the relative mRNA expression levels of target inflammatory genes, normalized to a housekeeping gene like GAPDH.[9]

4.2 In Vivo Murine Colitis Model

This protocol outlines the use of a dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate the therapeutic efficacy of 9-PAHSA.[16]

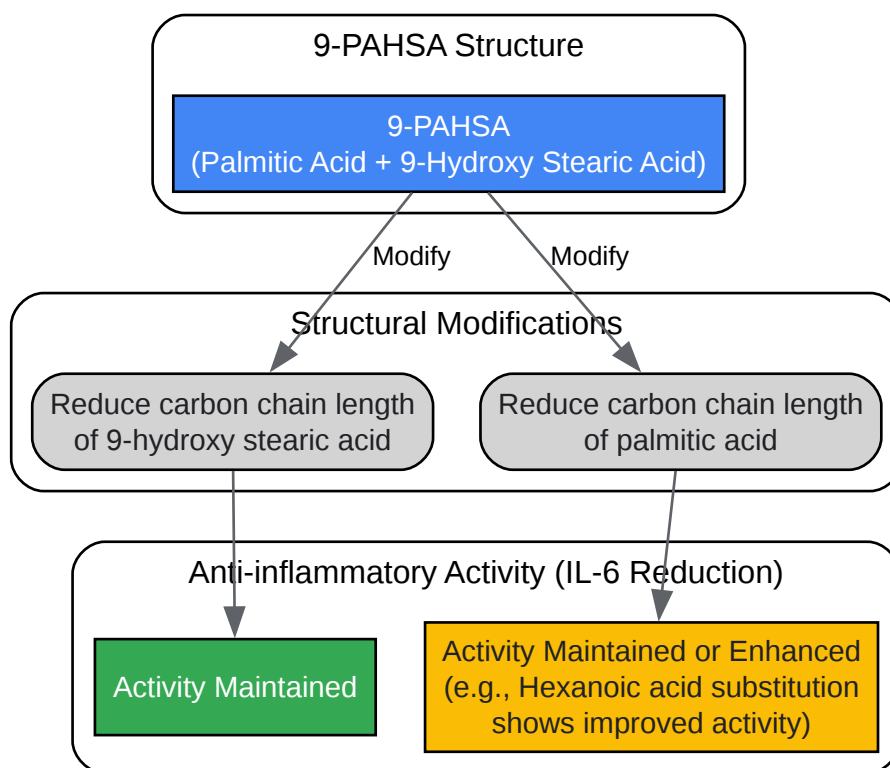
- Animals: Wild-type C57BL/6 mice (8-10 weeks old) are used.
- Pre-treatment: Mice are orally gavaged daily with either vehicle or a combination of 5-PAHSA (10 mg/kg) and 9-PAHSA (5 mg/kg) for 3 consecutive days before colitis induction.[16]
- Colitis Induction: Acute colitis is induced by administering 2% (w/v) DSS in the drinking water for 7-10 days. The control group receives regular drinking water. Daily PAHSA or vehicle

treatment continues throughout the DSS administration period.[16]

- Monitoring and Assessment:
 - Clinical Score: Mice are monitored daily for weight loss, stool consistency, and presence of blood in the stool. A disease activity index (DAI) score is calculated based on these parameters.[16]
 - Histopathology: At the end of the experiment, colons are excised, and sections are stained with Hematoxylin and Eosin (H&E). Histological scoring is performed to assess inflammation severity, epithelial damage, and immune cell infiltration.
 - Gene Expression: RNA is extracted from colon tissue to measure the expression of pro-inflammatory markers (e.g., Tnf, Il1b, Il6) via qRT-PCR.[10]
 - Flow Cytometry: Lamina propria mononuclear cells can be isolated from the colon to analyze immune cell populations (e.g., T-cells, macrophages) and their activation status by flow cytometry.[16]

Structure-Activity Relationship

The chemical structure of 9-PAHSA is integral to its biological function. Studies involving synthetic analogues have provided insight into the structural requirements for its anti-inflammatory activity. Systematic removal of carbons from either the palmitic acid or the 9-hydroxystearic acid portions of the molecule has been explored.[15]



[Click to download full resolution via product page](#)

Caption: Structure-activity relationship of 9-PAHSA analogues.

Key findings indicate that:

- Reducing the carbon chain length of the 9-hydroxystearic acid moiety results in analogues that largely maintain the anti-inflammatory activity of the parent molecule.[15]
- Modifying the palmitic acid chain can also produce active compounds. Notably, replacing palmitic acid with a shorter hexanoic acid chain led to an analogue with statistically improved anti-inflammatory activity compared to 9-PAHSA in reducing IL-6 levels in LPS-stimulated RAW 264.7 cells.[15]

These results suggest that the core ester linkage and the general lipophilic character are important, but the full length of both fatty acid chains is not strictly necessary for anti-inflammatory action, opening avenues for the design of smaller, potentially more drug-like analogues.[15]

Conclusion

9(R)-PAHSA is an endogenous lipid with well-documented anti-inflammatory effects, adding to its known anti-diabetic properties. Its mechanism of action, centered on the activation of GPR120 and subsequent inhibition of the pro-inflammatory NF- κ B pathway, provides a clear rationale for its therapeutic potential. Quantitative data from a range of preclinical models consistently demonstrate its ability to suppress inflammatory markers and ameliorate disease phenotypes in inflammatory conditions like colitis. The detailed experimental protocols provided herein offer a foundation for further investigation, while initial structure-activity relationship studies suggest that the 9-PAHSA scaffold is amenable to chemical modification for the development of novel anti-inflammatory therapeutics. Continued research into the FAHFA family of lipids is poised to uncover new opportunities for treating metabolic and inflammatory diseases.^{[5][19]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 2. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9-PAHSA | TargetMol [targetmol.com]
- 5. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 11. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR40 and GPR120 fatty acid sensors are critical for postoral but not oral mediation of fat preferences in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 15. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avantiresearch.com [avantiresearch.com]
- To cite this document: BenchChem. [A Technical Guide to 9(R)-PAHSA: An Endogenous Anti-Inflammatory Lipid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775860#9-r-pahsa-s-function-as-an-anti-inflammatory-lipid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com